4-Iodo-3-methoxy-2-methylpyridine CAS 1227515-23-2 properties
4-Iodo-3-methoxy-2-methylpyridine CAS 1227515-23-2 properties
Topic: 4-Iodo-3-methoxy-2-methylpyridine (CAS 1227515-23-2) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 1227515-23-2 | Formula: C
Executive Summary
4-Iodo-3-methoxy-2-methylpyridine is a highly specialized heterocyclic building block utilized primarily in the synthesis of advanced pharmaceutical agents. Characterized by its unique substitution pattern—a reactive iodide at C4, an electron-donating methoxy group at C3, and a steric/metabolic blocking methyl group at C2—this scaffold serves as a critical "privileged fragment" in medicinal chemistry.
It is extensively employed in the development of Orexin receptor agonists , IRAK4 inhibitors , and BET bromodomain inhibitors , where it functions to introduce the 3-methoxy-2-methylpyridin-4-yl moiety. This specific arrangement optimizes ligand-protein binding interactions through hydrogen bonding (C3-OMe) and hydrophobic contacts (C2-Me), while the C4-iodide provides a versatile handle for cross-coupling reactions.
Physicochemical Profile
The following data summarizes the core physical and chemical identifiers for CAS 1227515-23-2.
| Property | Specification |
| IUPAC Name | 4-Iodo-3-methoxy-2-methylpyridine |
| CAS Number | 1227515-23-2 |
| Molecular Formula | C |
| Molecular Weight | 249.05 g/mol |
| SMILES | CC1=C(C(=NC=C1)OC)I |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Dichloromethane (DCM), Methanol; Sparingly soluble in water |
| LogP (Predicted) | ~2.0 - 2.2 |
| Storage | 2-8°C, Protect from light (Iodides are photosensitive) |
Synthetic Methodology
The synthesis of 4-iodo-3-methoxy-2-methylpyridine is non-trivial due to the directing effects of the pyridine ring substituents. The most robust industrial route avoids direct iodination of the parent pyridine (which often yields mixtures) and instead proceeds via a pyridone intermediate derived from Maltol.
Retrosynthetic Analysis & Pathway
The synthesis logically flows from Maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring and inexpensive starting material. The pathway involves ammonolysis to the pyridone, O-methylation, chlorination, and finally a Finkelstein-type halogen exchange to install the iodine.
Figure 1: Step-wise synthetic route from Maltol to the target iodopyridine.[1][2]
Detailed Experimental Protocol
Note: The following protocol is synthesized from standard methodologies for 4-halopyridines [1][2].
Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
-
Reagents: 3-Methoxy-2-methyl-4(1H)-pyridone (1.0 eq), Phosphorus Oxychloride (POCl
, 5.0 eq). -
Procedure:
-
Suspend the pyridone in neat POCl
in a round-bottom flask equipped with a drying tube. -
Heat to reflux (approx. 105°C) for 4–6 hours. The reaction mixture will turn from a suspension to a clear, dark oil.
-
Workup: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with saturated Na
CO or NaOH solution to pH 8-9. -
Extract with Dichloromethane (DCM) (3x).[3][4] Dry combined organics over Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the 4-chloro intermediate.
-
Step 2: Halogen Exchange to 4-Iodo-3-methoxy-2-methylpyridine
-
Reagents: 4-Chloro-3-methoxy-2-methylpyridine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (1.0 eq), Acetonitrile (MeCN).
-
Mechanism: This reaction utilizes in situ generated HI or activated iodide species to displace the chloride, which is activated by the protonated pyridine nitrogen.
-
Procedure:
-
Dissolve the chloro-pyridine and NaI in dry MeCN under N
. -
Add Acetyl Chloride dropwise (activates the reaction).
-
Reflux the mixture for 12–24 hours. Monitor by LCMS for conversion of the chloro-mass (M+H 158) to iodo-mass (M+H 250).
-
Workup: Quench with saturated aqueous NaHCO
and Na S O (to remove iodine color). Extract with EtOAc.[4][5] -
Purification: Recrystallization from Ethanol/Hexanes or column chromatography.
-
Reactivity & Applications in Drug Discovery
The C4-Iodo position is the primary reactive center, serving as an electrophile in palladium-catalyzed cross-coupling reactions. The C3-Methoxy and C2-Methyl groups are strategic substituents for Structure-Activity Relationship (SAR) optimization.
Structural Utility Map
The compound acts as a scaffold for three distinct medicinal chemistry objectives:
Figure 2: Reactivity profile and SAR contributions of the scaffold.[2]
Case Studies in Medicinal Chemistry
-
Orexin Receptor Agonists:
-
Application: Used to synthesize sulfonamide or amide derivatives where the pyridine ring mimics the catechol moiety of endogenous ligands but with improved metabolic stability [3].
-
Mechanism: The C3-methoxy group accepts a hydrogen bond from the receptor serine residue, while the C2-methyl group sterically enforces a bioactive conformation.
-
-
IRAK4 Inhibitors:
-
Application: The scaffold is coupled to bicyclic heterocycles (e.g., imidazo[1,2-a]pyridine) via Suzuki coupling. The pyridine nitrogen serves as a critical kinase hinge binder [4].
-
-
BET Bromodomain Inhibitors:
-
Application: Incorporated as a "head group" mimic to bind to the acetyl-lysine recognition pocket of BRD4. The methoxy group is crucial for water-mediated hydrogen bonding networks within the binding pocket [5].
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse immediately if contact occurs. |
| STOT-SE | H335: May cause respiratory irritation. | Use only in a chemical fume hood. |
| Storage | Light Sensitive. | Store in amber vials under inert gas (Argon/Nitrogen). |
Note: As an organoiodide, prolonged exposure to light may cause liberation of free iodine (
References
-
PrepChem. "Synthesis of 4-chloro-3-methoxy-2-methylpyridine."[6] Preparation of Chemicals. Accessed February 28, 2026.
-
European Patent Office. "Benzopiperazine Compositions as BET Bromodomain Inhibitors." EP 3071205 B1. Published November 18, 2014.[7]
-
WIPO (World Intellectual Property Organization). "Orexin Receptor Agonists." WO2024107615A1.[8] Published May 2024.
-
China National Intellectual Property Administration. "Imidazo[1,2-a]pyridinyl derivatives and their use." CN114245796A.[2] Published March 2022.
-
Chem-Impex. "3-Iodo-2-methoxypyridine Applications" (Analogous Chemistry). Accessed February 28, 2026.
Sources
- 1. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2024107615A1 - Orexin receptor agonists - Google Patents [patents.google.com]
